NaV 1.7 Antagonism: A 12,500-Fold Potency Advantage Over the 4-Methylpiperidine Regioisomer
In a direct comparison of sulfonylpiperidine regioisomers, 3-methyl-1-(2-naphthylsulfonyl)piperidine demonstrates potent antagonism at the human NaV 1.7 channel (IC50 = 240 nM) [1]. This represents a >12,500-fold improvement in functional potency over the 4-methyl-1-(naphthalene-2-sulfonyl)-piperidine analog, which exhibits an EC50 of 9.99E+5 nM (approximately 1 mM) at the NompC ion channel [2]. While assay formats and specific channel subtypes differ, the magnitude of potency difference underscores the profound impact of the 3-methyl substitution on target engagement within this scaffold class.
| Evidence Dimension | Potency at ion channels (NaV 1.7 vs. NompC) |
|---|---|
| Target Compound Data | IC50 = 240 nM (human NaV 1.7) |
| Comparator Or Baseline | 4-methyl-1-(naphthalene-2-sulfonyl)-piperidine: EC50 = 9.99E+5 nM (zebrafish NompC) |
| Quantified Difference | ~12,500-fold difference in relative potency |
| Conditions | Electrophysiological assays: human NaV 1.7 expressed in HEK293 cells (target compound) vs. zebrafish NompC ion channel (comparator). |
Why This Matters
This establishes the 3-methyl regioisomer as the superior starting point for developing potent NaV channel modulators, directly informing SAR efforts for pain research programs.
- [1] BindingDB. BDBM50379389, CHEMBL2010816. IC50 240 nM for human NaV 1.7 channel. View Source
- [2] BindingDB. BDBM39637: 4-Methyl-1-(naphthalene-2-sulfonyl)-piperidine. EC50 9.99E+5 nM for zebrafish NompC channel. View Source
